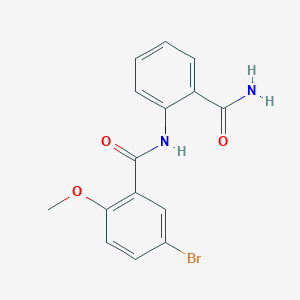![molecular formula C19H21N3O3S B244986 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244986.png)
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely researched for its potential applications in various fields of science. It is a synthetic compound that is derived from benzamide, and it has been found to have significant effects on biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to act on various biochemical pathways in the body. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been found to have significant effects on various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells, and it has been studied for its potential use as an anticancer agent. It has also been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a significant amount of research available on its properties and potential applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which means that further research is needed to fully elucidate its effects on the body.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One direction is to further elucidate its mechanism of action, which will help to better understand its effects on the body. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to study its potential use as an anticancer agent, particularly in vivo studies to determine its efficacy and safety in animal models. Overall, there is significant potential for this compound to be used in various fields of science, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(morpholin-4-yl)phenylthiocarbamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in various fields of science. It has been found to have significant effects on the central nervous system, and it has been studied for its potential use as a neuroprotective agent. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C19H21N3O3S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-8-2-14(3-9-17)18(23)21-19(26)20-15-4-6-16(7-5-15)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26) |
Clave InChI |
RYSQPGKVSIBRCV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
![4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244926.png)